2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol
CAS No.:
Cat. No.: VC16705628
Molecular Formula: C11H13F2N3O
Molecular Weight: 241.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13F2N3O |
|---|---|
| Molecular Weight | 241.24 g/mol |
| IUPAC Name | 2-[7-(difluoromethyl)-2,5-dimethylimidazo[4,5-b]pyridin-3-yl]ethanol |
| Standard InChI | InChI=1S/C11H13F2N3O/c1-6-5-8(10(12)13)9-11(14-6)16(3-4-17)7(2)15-9/h5,10,17H,3-4H2,1-2H3 |
| Standard InChI Key | GMJUDQMAEYHKRJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=N1)N(C(=N2)C)CCO)C(F)F |
Introduction
2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is a complex organic compound that belongs to the imidazo[4,5-b]pyridine class. This class of compounds is known for its diverse pharmacological activities, including potential anti-inflammatory, antibacterial, antifungal, and antiviral properties . The compound's structure features a difluoromethyl group and a hydroxyethyl substituent attached to an imidazo-pyridine framework, which contributes to its unique chemical properties and potential biological activities.
Synthesis Methods
The synthesis of compounds within the imidazo[4,5-b]pyridine class often involves multi-step organic reactions. Common methods include the use of substituted aldehydes and aminopyridines in the presence of reducing agents like sodium dithionite (Na2S2O4) in solvents such as dimethylformamide (DMF) . For specific compounds like 2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol, detailed synthesis protocols are not readily available, but similar compounds typically require careful control of reaction conditions to achieve high yields.
Potential Biological Activities
Compounds in the imidazo[4,5-b]pyridine class have been explored for their potential therapeutic applications due to their diverse biological activities. These include:
-
Anti-inflammatory Effects: Modulation of inflammatory pathways, which could offer therapeutic potential for inflammatory diseases.
-
Antimicrobial Properties: Displaying antibacterial, antifungal, and antiviral activities, making them useful for targeting various pathogens .
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol. A comparison of these compounds highlights their unique features and potential applications:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 7-Difluoromethyl-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one | Not specified | Difluoromethyl and hydroxyethyl groups |
| 2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol | Not specified | Bis(difluoromethyl) groups |
| 3-(2-Hydroxyethyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one | Not specified | Trifluoromethyl instead of difluoromethyl |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume